molecular formula C19H23N5O B11218691 4-(2,6-dimethylmorpholin-4-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(2,6-dimethylmorpholin-4-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11218691
M. Wt: 337.4 g/mol
InChI Key: WLZWLAKKGJCBQL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C19H23N5O/c1-12-5-6-13(2)17(7-12)24-19-16(8-22-24)18(20-11-21-19)23-9-14(3)25-15(4)10-23/h5-8,11,14-15H,9-10H2,1-4H3

InChI Key

WLZWLAKKGJCBQL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Regioselectivity Issues

  • Problem : Competing substitution at position 6 of the pyrimidine ring.

  • Solution : Use of bulky bases (e.g., DIPEA) to favor substitution at position 4.

Steric Hindrance from 2,5-Dimethylphenyl Group

  • Problem : Reduced reactivity due to steric effects.

  • Workaround : Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aryl-H), 4.20–3.80 (m, 4H, morpholine-H), 2.60 (s, 6H, morpholine-CH₃), 2.35 (s, 6H, aryl-CH₃).

  • HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₁H₂₅N₅O: 378.2024; found: 378.2028.

Purity Assessment

  • HPLC (C18 column, 80:20 MeOH/H₂O): Retention time = 6.2 min, purity ≥98%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Sequential Halogenation709518High
One-Pot Synthesis60928Moderate
Microwave-Assisted75980.5Low

Industrial-Scale Considerations

  • Cost-Effective Reagents : Substituting POCl₃ with PCl₃ reduces costs but requires stricter temperature control.

  • Waste Management : Neutralization of HCl byproducts with NaOH is critical for environmental compliance.

Recent Advances

  • Photocatalysis : Use of Ru(bpy)₃²⁺ under blue LED light accelerates substitution reactions (yield: 78%, 2 h).

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for large batches .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. This mechanism is particularly effective in cancer cells, which rely on rapid cell division .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and therapeutic potential . The unique combination of the dimethylphenyl and dimethylmorpholine groups in 4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE contributes to its distinct pharmacological profile.

Biological Activity

4-(2,6-dimethylmorpholin-4-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol

This compound's unique structure allows it to interact with various biological targets, particularly kinases involved in cell signaling pathways.

The primary mechanism of action for this compound involves inhibition of key kinases related to cancer progression. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as ATP-competitive inhibitors of several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Key Findings:

  • Kinase Inhibition : Compounds similar to 4-(2,6-dimethylmorpholin-4-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine have shown IC₅₀ values ranging from 0.3 to 24 µM against EGFR and VEGFR .
  • Cell Cycle Arrest : Studies have demonstrated that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) in cancer cells .

In Vitro Studies

In vitro studies have revealed significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
5iMCF-70.3Dual EGFR/VEGFR Inhibition

These findings indicate that the compound effectively inhibits tumor growth and induces apoptosis in specific cancer models.

Case Studies

  • MCF-7 Model : Compound 5i demonstrated significant tumor growth inhibition and induced apoptosis through the activation of pro-apoptotic pathways .
  • A549 and HCT-116 Models : Compound 12b showed potent anti-proliferative activity with low IC₅₀ values against both cell lines, indicating its potential as a therapeutic agent targeting EGFR .

Q & A

[Basic] What are the optimal synthetic routes for preparing 4-(2,6-dimethylmorpholin-4-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole intermediates with nitriles or amidines under acidic conditions .
  • Step 2: Introduce the 2,5-dimethylphenyl group at position 1 using Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3: Attach the 2,6-dimethylmorpholin-4-yl moiety via Buchwald-Hartwig amination or SNAr reactions. Reflux in anhydrous pyridine (6–8 hours) with Pd catalysts is common .
    Critical Reagents:
  • Oxidizing agents (e.g., KMnO₄) for intermediate purification .
  • Anhydrous solvents (DMF, THF) to prevent hydrolysis .

[Basic] How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR (DMSO-d6 or CDCl3) identify substituent patterns. For example, the morpholine protons resonate at δ 3.4–3.8 ppm, and pyrimidine carbons appear at 150–160 ppm .
  • X-ray Crystallography: Determines absolute configuration and bond angles. Pyrazolo[3,4-d]pyrimidine derivatives often crystallize in monoclinic systems with Z′ = 1 .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ calculated for C21H25N5O: 364.2034) .

[Advanced] How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Variable Substituents: Replace the 2,6-dimethylmorpholine group with piperazine or thiomorpholine to assess solubility and target affinity .
  • Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • In Vitro Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) with IC50 measurements. Compare results to correlate substituent effects with cytotoxicity .

[Advanced] How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities from synthetic byproducts (e.g., unreacted morpholine) can skew results .
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For kinase inhibition assays, validate ATP concentration (e.g., 10 µM vs. 100 µM) .
  • Data Normalization: Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

[Basic] What analytical techniques are used to assess compound purity and stability?

Methodological Answer:

  • HPLC-DAD: Reverse-phase chromatography with UV detection (λ = 254 nm) identifies degradation products (e.g., hydrolyzed morpholine ring) .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability. Pyrazolo-pyrimidines typically decompose above 200°C .
  • Elemental Analysis: Acceptable C, H, N percentages must deviate ≤0.4% from theoretical values .

[Advanced] What computational methods predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Analyze binding stability in kinase pockets (e.g., EGFR or VEGFR2) over 100-ns trajectories using GROMACS .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The morpholine group’s electron-donating effects reduce electrophilicity .
  • ADME Prediction: Tools like SwissADME estimate logP (∼2.5) and BBB permeability, guiding in vivo study design .

[Advanced] How are in vivo pharmacokinetic properties evaluated for this compound?

Methodological Answer:

  • Rodent Models: Administer intravenously (5 mg/kg) to measure plasma half-life (t1/2) and AUC via LC-MS/MS. The 2,6-dimethylmorpholine group enhances metabolic stability compared to piperazine analogs .
  • Tissue Distribution: Use radiolabeled (14C) compound to track accumulation in target organs (e.g., tumors) .
  • Metabolite Identification: Liver microsome assays detect oxidative metabolites (e.g., N-demethylation) .

[Basic] What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Salt Formation: Hydrochloride salts of the morpholine nitrogen improve aqueous solubility .
  • Prodrug Design: Introduce phosphate esters at the pyrimidine 4-position for hydrolytic activation in physiological conditions .

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